(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-1-3-10(4-2-9)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZPMWPWUUKLAI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H18F3NO2
- Molecular Weight : 349.35 g/mol
- CAS Number : 1394827-69-0
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its interactions with biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that compounds containing a trifluoromethyl group can significantly enhance their ability to inhibit enzymes. For instance, a study highlighted that the inclusion of a trifluoromethyl group in similar structures increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies demonstrated that derivatives with similar structures exhibited effective antimicrobial activity against various pathogens, including Candida albicans and certain Gram-negative bacteria. The zone of inhibition ranged from 10 to 29 mm, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL .
3. Cytotoxicity
Cytotoxicity assessments revealed that this compound analogs demonstrated significant cytotoxic effects against human leukemia cells (CEM), with IC50 values reported at approximately 0.13 ± 0.06 µM . This suggests potential applications in cancer therapeutics.
Data Tables
Case Studies
-
Trifluoromethyl Group in Drug Design :
A comprehensive review discussed the role of trifluoromethyl groups in enhancing drug potency and selectivity. It was noted that compounds with this group often exhibit improved binding affinity to target proteins due to favorable electronic effects and steric properties . -
Antimicrobial Testing :
A study on various pyrrolidine derivatives showed that those containing the trifluoromethyl group had enhanced antimicrobial efficacy, particularly against resistant strains of bacteria and fungi . This underscores the importance of structural modifications in developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research has indicated that compounds featuring the pyrrolidine structure can exhibit antidepressant effects. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Studies have shown that derivatives of this compound may act on serotonin and norepinephrine transporters, offering a pathway for developing new antidepressants .
2. Analgesic Properties
The compound has been investigated for its analgesic properties. Its structural similarity to known pain relief agents suggests potential efficacy in treating chronic pain conditions. In vitro studies indicate that it may modulate pain pathways, providing insights into its mechanism of action .
Neuropharmacology
3. Neuroprotective Effects
Recent studies suggest that (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis Applications
4. Building Block for Complex Molecules
The unique structural features of this compound allow it to be used as a versatile building block in organic synthesis. It can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those requiring trifluoromethylation as part of their molecular architecture .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Melting Points: 4-(Trifluoromethyl)-3-pyridinecarboxylic acid: 147°C . (3S,4R)-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Boiling point 356.2°C .
Density :
Molecular Weight :
- Target compound: ~263.23 g/mol (calculated).
- Ureido-methyl analog (14{4,5}): 466.43 g/mol .
Preparation Methods
Enantioselective Hydrogenation Approach
One of the most efficient and economically viable methods is the enantioselective hydrogenation of 1-benzyl-4-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives. This method is carried out under moderate conditions using ruthenium or other metal-based chiral catalysts, achieving high yields (>99%) and exceptional enantiomeric excess (>99.9% ee).
- Preparation of the unsaturated pyrrolidine precursor via palladium-catalyzed coupling reactions.
- Hydrogenation under 40 bar hydrogen pressure at approximately 30°C for 20 hours.
- Post-reaction workup involving basification, extraction, and acidification to precipitate the pure product.
This process yields the (3S,4S)- or (3R,4R)-pyrrolidine carboxylic acids with minimal need for further purification, making it industrially attractive.
Enzymatic Resolution of Racemates
An alternative method involves enzymatic resolution of racemic esters of 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid using enzymes such as pancreatin or cholesterol esterase. This biocatalytic process selectively hydrolyzes one enantiomer, allowing separation of the desired optically active acid.
- Starting from racemic methyl or ethyl esters of the pyrrolidine carboxylic acid.
- Enzymatic hydrolysis in aqueous buffer at controlled temperatures (around 20–50°C).
- Extraction and purification steps to isolate the enantiomerically enriched acid.
- Optical purity exceeding 98% enantiomeric excess without chromatographic purification.
This method is particularly useful for obtaining enantiomerically pure compounds when asymmetric synthesis is challenging.
Multi-step Organic Synthesis Including Protection and Deprotection
The synthetic route often involves:
- Introduction of the trifluoromethyl group on the aromatic ring via halogenated intermediates.
- Formation of the pyrrolidine ring through cyclization reactions.
- Use of protecting groups such as benzyl or methoxymethyl to control selectivity.
- Final deprotection and purification steps to yield the free acid.
For example, trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used for functional group transformations, followed by base-induced hydrolysis and acidification to precipitate the target acid.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Remarks |
|---|---|---|---|---|---|
| Enantioselective Hydrogenation | Ru-based chiral catalyst, H2 (40 bar) | 30°C, 20 h | >99 | >99.9% | High yield and purity, industrial scale |
| Enzymatic Resolution | Pancreatin or cholesterol esterase | Aqueous buffer, 20–50°C, 136 h | ~50-60 | >98 | Biocatalytic, mild conditions |
| Multi-step Organic Synthesis | Pd-catalysts, trifluoroacetic acid, bases | Room temperature to reflux | 58-76 | Not always specified | Requires multiple steps and purification |
Research Insights and Practical Considerations
- The enantioselective hydrogenation method is favored due to its operational simplicity, scalability, and ability to produce highly pure enantiomers without chromatographic separation.
- Enzymatic resolution, while milder and environmentally friendly, is time-consuming and may have lower overall yields but provides excellent enantiomeric purity.
- The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmacokinetic properties.
- Process optimization often involves balancing catalyst loading, reaction time, temperature, and solvent choice to maximize yield and purity.
Q & A
Q. What synthetic strategies are recommended for preparing (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid with high enantiomeric purity?
Methodological Answer:
- Key Steps :
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (3S)-enantiomer. For example, Boc-protected intermediates (e.g., trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid) can be synthesized and resolved via diastereomeric salt formation .
- Asymmetric Catalysis : Employ palladium- or copper-catalyzed cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group while retaining stereochemical integrity .
- Cyclization : Optimize reaction conditions (e.g., solvent, temperature) for pyrrolidine ring formation, as seen in analogous syntheses of 5-oxopyrrolidine-3-carboxylic acid derivatives .
- Purification : Use reverse-phase chromatography (MeCN:H2O gradients) to isolate the final product with >95% purity .
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and validate the (3S)-configuration .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for intermediates like Boc-protected derivatives .
- NMR Spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H) in the pyrrolidine ring to confirm stereochemistry .
- Purity Assessment : Combine LC-MS (for molecular weight confirmation) and elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. What structural modifications enhance the pharmacological activity of this compound in receptor-binding studies?
Methodological Answer:
- SAR Design Principles :
- Substituent Optimization : Replace the carboxylic acid group with bioisosteres (e.g., carboxamides) to improve membrane permeability. For example, coupling with HATU/DIPEA and amines yields derivatives with enhanced bioavailability .
- Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to increase receptor affinity, as demonstrated in endothelin antagonists .
- Side Chain Engineering : Incorporate sulfonamide or urea moieties to balance ETA/ETB receptor selectivity, mimicking strategies used in balanced endothelin antagonists .
- In Vitro Testing : Screen derivatives using radioligand binding assays (e.g., competitive displacement of <sup>125</sup>I-ET-1) to quantify receptor affinity .
Q. How can computational modeling guide the design of derivatives targeting enzymes like Notum carboxylesterase?
Methodological Answer:
- Computational Workflow :
- Docking Studies : Use software like AutoDock Vina to predict binding poses of the carboxylic acid group within the Notum active site, focusing on interactions with catalytic serine residues .
- MD Simulations : Perform 100-ns simulations to assess stability of hydrogen bonds between the trifluoromethylphenyl group and hydrophobic pockets .
- QSAR Modeling : Correlate topological polar surface area (e.g., 49.4 Ų ) with cellular uptake to prioritize derivatives with optimal logP values (e.g., ~3.3) .
- Validation : Synthesize top candidates and test inhibitory activity in enzymatic assays (IC50 determination) .
Q. What in vitro models are suitable for evaluating anti-proliferative effects of this compound?
Methodological Answer:
- Experimental Design :
- MTT/Proliferation : Measure IC50 values after 48-hour exposure.
- Western Blotting : Quantify autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition .
3. 3D Spheroid Models : Culture cells in Matrigel to assess penetration and efficacy in tumor-like microenvironments . - Controls : Include positive controls (e.g., rapamycin for autophagy induction) and validate results across biological replicates.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
